molecular formula C18H19N5O2 B2723948 3-cyano-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzamide CAS No. 1904311-43-8

3-cyano-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzamide

Cat. No. B2723948
CAS RN: 1904311-43-8
M. Wt: 337.383
InChI Key: GSAWIXPHVYKZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-cyano-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzamide” is a chemical compound. It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Scientific Research Applications

1. Application in Power Supply Units The compound F6524-1701 is used in the design of off-line quasi-resonant flyback converters, which are used in power supply units. The compound is part of a primary control and drive circuit with discrete avalanche-rated power MOSFETs .

2. Role in Cellular Processes The compound, also known as CPBMF65, is a potent inhibitor of the human uridine phosphorylase-1 (hUP1) enzyme, which controls the cell concentration of uridine (Urd). Urd is a natural pyrimidine nucleoside involved in cellular processes, such as RNA synthesis .

3. Potential Biochemical Modulator Uridine, the concentration of which is controlled by the hUP1 enzyme inhibited by CPBMF65, is considered a promising biochemical modulator. It may reduce the toxicity caused by chemotherapeutics without impairing its anti-tumor activity .

4. Application in Cancer Treatment CPBMF65 has been studied for its effects on the proliferation of the human hepatocellular carcinoma cell line (HepG2). After incubation with CPBMF65, HepG2 cell proliferation decreased, mainly through cell cycle arrest and senescence .

5. Role in Cell Cycle Arrest and Senescence The compound has been shown to induce cell cycle arrest and senescence in HepG2 cells, reducing their proliferation .

6. Application in Chronic Treatment The compound has been shown to maintain reduced cell proliferation during chronic treatment, suggesting potential applications in long-term cancer therapies .

properties

IUPAC Name

3-cyano-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-9-16(24)22-18(20-12)23-7-5-15(6-8-23)21-17(25)14-4-2-3-13(10-14)11-19/h2-4,9-10,15H,5-8H2,1H3,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAWIXPHVYKZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]benzamide

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